molecular formula C14H16N2O5 B1430184 Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1375184-09-0

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B1430184
CAS No.: 1375184-09-0
M. Wt: 292.29 g/mol
InChI Key: GHGJDGOOIRMDGO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a 3,4-dimethoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGJDGOOIRMDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
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Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

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